Physicochemical Property Differentiation: Increased Polar Surface Area and Reduced Lipophilicity vs. Des-Hydroxy Analog
The target compound exhibits a polar surface area (PSA) of 48.91 Ų and a calculated LogP of 2.34, compared to PSA of 28.68 Ų and LogP of 2.63 for the des-hydroxy analog 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9) . The 5-hydroxyl group contributes an additional hydrogen-bond donor, increasing the HBD count from 1 to 2 and adding approximately 20.2 Ų of polar surface area, which predicts improved aqueous solubility and altered membrane permeability profiles [1].
| Evidence Dimension | Polar Surface Area (PSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA: 48.91 Ų; LogP: 2.34; HBD: 2; HBA: 3 |
| Comparator Or Baseline | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-64-9): PSA: 28.68 Ų; LogP: 2.63; HBD: 1; HBA: 1 |
| Quantified Difference | ΔPSA = +20.23 Ų (+70.5% increase); ΔLogP = −0.29 (reduced lipophilicity); ΔHBD = +1 |
| Conditions | Calculated physicochemical properties from Chemsrc and Guidechem databases; PSA by topological polar surface area method; LogP by XLogP3 or equivalent algorithm |
Why This Matters
For medicinal chemistry programs, the 5-OH group provides a tangible physicochemical differentiation that can improve solubility-limited absorption and reduce non-specific protein binding compared to the des-hydroxy analog, directly impacting lead optimization decisions.
- [1] Mérour, J.-Y.; Routier, S.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. Section on physicochemical tuning via azaindole substitution patterns. DOI: 10.3390/molecules191219935. View Source
